Boc-11-aminoundecanoic acid
CAS No.: 10436-25-6
Cat. No.: VC21540605
Molecular Formula: C16H31NO4
Molecular Weight: 301.42 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10436-25-6 |
---|---|
Molecular Formula | C16H31NO4 |
Molecular Weight | 301.42 g/mol |
IUPAC Name | 11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid |
Standard InChI | InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) |
Standard InChI Key | HPTPZJBSQUULAV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O |
Chemical Structure and Properties
Molecular Structure
Boc-11-aminoundecanoic acid consists of a linear eleven-carbon chain with a carboxylic acid group (-COOH) at one end and a Boc-protected amino group at the other end. The molecular formula is C16H31NO4, with a molecular weight of 301.42 g/mol . The Boc group (tert-butyloxycarbonyl) serves as a protecting group for the primary amine, preventing it from participating in unwanted reactions while allowing selective deprotection under mild acidic conditions.
The chemical structure can be represented by the SMILES notation: CC(C)(C)OC(=O)C(CCCCCCCCCN)C(=O)O . This structure illustrates the linear hydrocarbon backbone connecting the two functional termini, with the Boc protection group attached to the nitrogen atom.
Physical Properties
Boc-11-aminoundecanoic acid appears as a white to almost white solid, typically in powder or crystalline form . The compound exhibits specific physical characteristics that influence its handling, storage, and application in laboratory settings.
Table 1 summarizes the key physical properties of Boc-11-aminoundecanoic acid:
The compound's solubility in methanol facilitates its use in various organic synthesis applications. Its relatively high melting point suggests substantial molecular stability, likely due to intermolecular hydrogen bonding between the carboxylic acid groups .
Chemical Properties
The chemical behavior of Boc-11-aminoundecanoic acid is largely determined by its two reactive functional groups: the carboxylic acid and the Boc-protected amine. These groups confer distinct reactivity patterns that make this compound valuable for selective chemical transformations.
The carboxylic acid terminus readily reacts with primary amines in the presence of appropriate activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form stable amide bonds . This reactivity makes it particularly useful in peptide synthesis and bioconjugation applications.
The Boc-protected amine remains inert under neutral or basic conditions but can be selectively deprotected under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents . This orthogonal reactivity pattern allows for selective chemical manipulations at either terminus.
Synthesis and Protection Chemistry
The synthesis of Boc-11-aminoundecanoic acid typically involves the protection of 11-aminoundecanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction selectively protects the primary amine with the Boc group while leaving the carboxylic acid functionality intact.
The Boc protection strategy is fundamental to peptide synthesis and other applications where selective protection and deprotection of amino groups is necessary. The Boc group is base-stable but acid-labile, making it compatible with orthogonal protection schemes in complex organic synthesis.
The value of Boc protection includes:
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Stability under basic and nucleophilic conditions
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Selective removal under mild acidic conditions
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Compatibility with various organic solvents
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Protection against unwanted side reactions involving the amine group
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Straightforward monitoring of protection/deprotection through spectroscopic techniques
The reaction suitability of Boc-11-aminoundecanoic acid is particularly noted for Boc solid-phase peptide synthesis , where the selective protection and deprotection of amino groups is essential for controlled peptide chain extension.
Applications and Uses
PROTAC Linker Applications
One of the most significant applications of Boc-11-aminoundecanoic acid is as a linker in Proteolysis Targeting Chimeras (PROTACs) technology . PROTACs are bifunctional molecules designed to induce targeted protein degradation by bringing a protein of interest into proximity with an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.
In PROTAC design, the length and flexibility of the linker between the target protein-binding ligand and the E3 ligase-binding ligand are crucial determinants of efficacy. Boc-11-aminoundecanoic acid provides an ideal linker component due to several important characteristics:
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The extended carbon chain provides appropriate spatial separation between functional domains
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The terminal carboxylic acid can form stable amide bonds with primary amines on protein-binding ligands
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The protected amine can be selectively deprotected for conjugation to E3 ligase-binding ligands
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The linear structure offers conformational flexibility, facilitating optimal spatial arrangement of the PROTAC components
The utility of Boc-11-aminoundecanoic acid in PROTAC development has contributed significantly to advances in targeted protein degradation strategies for potential therapeutic applications .
Peptide Synthesis
In peptide synthesis, particularly solid-phase approaches, Boc-11-aminoundecanoic acid serves as a valuable building block. Its application in Boc solid-phase peptide synthesis has been well-documented . The compound can be used to:
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Introduce extended spacers between functional peptide domains
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Create peptide-based materials with specific properties
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Modify the pharmacokinetic profiles of peptide therapeutics
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Develop linkers for bioconjugation applications
The orthogonal reactivity of the Boc-protected amine and free carboxylic acid enables precise control over coupling reactions, making it an ideal component in complex peptide synthesis strategies.
Biological and Toxicological Considerations
While specific toxicological data on Boc-11-aminoundecanoic acid is limited in the provided search results, it is worth noting that its unprotected counterpart, 11-aminoundecanoic acid, has been subjected to extensive carcinogenesis bioassay studies by the National Toxicology Program .
The bioassay of 11-aminoundecanoic acid involved administering diets containing 7,500 or 15,000 ppm of the compound to F344 rats and B6C3F1 mice for approximately two years. The results indicated that 11-aminoundecanoic acid was carcinogenic for male F344 rats, inducing neoplastic nodules in the liver and transitional-cell carcinomas in the urinary bladder . Non-neoplastic effects included decreased body weight gain and survival, hyperplasia of the transitional epithelium of the kidney and urinary bladder in rats, and kidney mineralization in mice .
Table 2 compares key aspects of Boc-11-aminoundecanoic acid and its unprotected counterpart:
Aspect | Boc-11-aminoundecanoic acid | 11-aminoundecanoic acid |
---|---|---|
Molecular Formula | C16H31NO4 | C11H23NO2 |
Molecular Weight | 301.42 g/mol | Significantly lower |
Primary Amine | Protected by Boc group | Exposed/reactive |
Carcinogenicity | No specific data in search results | Demonstrated carcinogenicity in male F344 rats |
Typical Applications | PROTAC linkers, peptide synthesis | Nylon-11 monomer, polymer precursor |
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